molecular formula C21H29N3O5 B1375751 1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate CAS No. 1251001-99-6

1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate

Cat. No.: B1375751
CAS No.: 1251001-99-6
M. Wt: 403.5 g/mol
InChI Key: DDOGHOJRJTWLOP-UHFFFAOYSA-N
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Description

This compound is a triazaspirocyclic derivative featuring a spiro[5.5]undecane core with three nitrogen atoms (1,4,9-positions), a ketone group at position 5, and two ester substituents: a benzyl group at position 1 and a tert-butyl group at position 7. Its molecular formula is C₂₃H₃₁N₃O₅, with a molecular weight of 429.5 g/mol. The spiro architecture and ester protections make it a versatile intermediate in medicinal chemistry, particularly for targeting neurological receptors like NMDARs .

Properties

IUPAC Name

1-O-benzyl 9-O-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-20(2,3)29-18(26)23-12-9-21(10-13-23)17(25)22-11-14-24(21)19(27)28-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOGHOJRJTWLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of Functional Groups: Subsequent reactions introduce the benzyl and tert-butyl groups, often through alkylation reactions.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the dicarboxylate moieties.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism of action of 1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Structural Analogues of Triazaspiro Compounds

Compound A : 9-[(tert-Butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid
  • Structure : Contains a diazaspiro[5.5] core (two nitrogens) with a tert-butyl ester and carboxylic acid group.
  • Molecular Formula : C₁₅H₂₄N₂O₅ (MW: 312.4 g/mol).
  • Key Differences : Lacks the benzyl ester and third nitrogen (triaza system) present in the target compound. The carboxylic acid group may reduce cell permeability compared to ester-protected analogs .
Compound B : Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • Structure : Diazaspiro[5.5] core with an oxygen atom (oxa) replacing one nitrogen.
  • Molecular Formula : C₁₆H₂₂N₂O₃ (MW: 290.4 g/mol).
  • The absence of a ketone group simplifies reactivity .
Compound C : tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • Structure: Monocyclic azaspiro[5.5] system with a single nitrogen and ketone.
  • Molecular Formula: C₁₅H₂₅NO₃ (MW: 267.4 g/mol).
  • Key Differences : Reduced nitrogen count (one vs. three) limits coordination sites for biological targets. Higher lipophilicity due to the absence of polar substituents .

Functional Group Variations

Ester Substituents
  • Benzyl vs. tert-Butyl Esters :
    • The target compound’s benzyl ester (position 1) offers steric bulk and lipophilicity, whereas tert-butyl esters (e.g., in Compound A) enhance metabolic stability.
    • Ethyl esters (e.g., 9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate) provide intermediate lipophilicity but lower steric hindrance .
Oxo Group Position
  • The 5-oxo group in the target compound may influence ring conformation and hydrogen-bonding interactions. In contrast, 4-oxo (Compound A) or 9-oxo (Compound C) variants alter electron distribution and reactivity .

Biological Activity

1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, including neurodegenerative disorders and cancer.

Chemical Structure and Properties

The molecular formula of this compound is C21H29N3O5C_{21}H_{29}N_{3}O_{5} with a molecular weight of approximately 403.472 g/mol. The compound features a spirocyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H29N3O5
Molecular Weight403.472 g/mol
CAS Number1251001-99-6
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds with similar structures can exhibit various biological activities, including:

  • Antioxidant Properties : The ability to scavenge free radicals and reduce oxidative stress.
  • Neuroprotective Effects : Potential to protect neuronal cells from damage due to toxins or ischemic conditions.
  • Antimicrobial Activity : Inhibition of bacterial growth or disruption of bacterial cell membranes.

Antioxidant Activity

A study evaluating polyfunctionalized nitrones demonstrated significant antioxidant properties that could be attributed to structural similarities with triazaspiro compounds. The antioxidant capacity was assessed using assays such as DPPH scavenging and lipid peroxidation inhibition. For instance, compounds exhibiting high ABTS+ scavenging activity were noted to have potential therapeutic benefits in stroke management due to their ability to mitigate oxidative stress .

Neuroprotective Effects

Research on related compounds has shown promising neuroprotective effects against neurotoxic agents like okadaic acid. These studies suggest that the mechanism involves the modulation of signaling pathways associated with apoptosis and inflammation .

The biological activity of this compound may involve:

  • Interaction with Enzymes : Inhibition of enzymes such as cholinesterases and lipoxygenases, which are critical in inflammatory processes.
  • Cell Membrane Disruption : Potentially altering membrane integrity in microbial cells leading to cell death.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through specific signaling cascades.

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